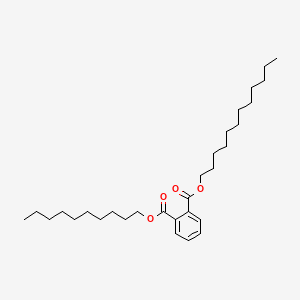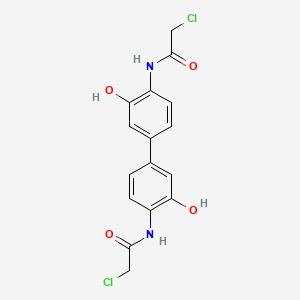
Erythromycin sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin sulfate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erythromycin sulfate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin. The isolated erythromycin is then converted to this compound by reacting it with sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Saccharopolyspora erythraea. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and drying, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Erythromycin sulfate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form erythromycin oxime.
Reduction: Reduction of erythromycin can lead to the formation of erythralosamine.
Substitution: Erythromycin can undergo substitution reactions to form derivatives like erythromycin estolate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and methanesulfonic acid are employed.
Major Products Formed
Oxidation: Erythromycin oxime
Reduction: Erythralosamine
Substitution: Erythromycin estolate
Applications De Recherche Scientifique
Erythromycin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mécanisme D'action
Erythromycin sulfate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The primary molecular target is the 23S rRNA within the 50S ribosomal subunit. By blocking the translocation of peptides, this compound effectively halts bacterial protein synthesis .
Comparaison Avec Des Composés Similaires
Erythromycin sulfate is often compared with other macrolide antibiotics, such as:
Azithromycin: Known for its longer half-life and better tissue penetration.
Clarithromycin: Noted for its improved acid stability and broader spectrum of activity.
Roxithromycin: Offers better gastrointestinal tolerance and fewer drug interactions.
This compound is unique due to its well-established safety profile and extensive clinical use. It remains a valuable option for patients allergic to penicillin and those requiring an alternative macrolide antibiotic .
Propriétés
Numéro CAS |
7184-72-7 |
|---|---|
Formule moléculaire |
C37H69NO17S |
Poids moléculaire |
832.0 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid |
InChI |
InChI=1S/C37H67NO13.H2O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
Clé InChI |
XTSSJGRRFMNXGO-YZPBMOCRSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


